molecular formula C12H11F3N6O3 B5695870 N-methyl-N'-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N-methyl-N'-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No. B5695870
M. Wt: 344.25 g/mol
InChI Key: GRCMGAZXDNUMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, commonly referred to as NTMTD, is a chemical compound that has gained significant attention in scientific research. NTMTD is a member of the triazine family and has been found to exhibit potent biological activity.

Mechanism of Action

The exact mechanism of action of NTMTD is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell growth and division, making them attractive targets for cancer therapy.
Biochemical and physiological effects:
NTMTD has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle. Additionally, NTMTD has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of NTMTD is its potent biological activity, making it a valuable tool for scientific research. However, its high toxicity and limited solubility can pose challenges in lab experiments. Additionally, the exact mechanism of action of NTMTD is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for the research of NTMTD. One potential direction is the development of NTMTD-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of NTMTD and its potential use in the treatment of inflammatory diseases. Finally, the synthesis of NTMTD analogs with improved solubility and reduced toxicity could lead to the development of more effective treatments.
In conclusion, NTMTD is a chemical compound that has gained significant attention in scientific research due to its potent biological activity. Its potential use in cancer therapy and the treatment of inflammatory diseases makes it an attractive candidate for further research. However, its high toxicity and limited solubility can pose challenges in lab experiments, and further research is needed to fully understand its mechanism of action.

Synthesis Methods

NTMTD can be synthesized through a multi-step process that involves the reaction of 3-nitroaniline with methyl chloroformate, followed by the reaction with 2,2,2-trifluoroethanol and finally, the reaction with 2,4,6-triamino-1,3,5-triazine. The final product is obtained through purification and isolation.

Scientific Research Applications

NTMTD has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, NTMTD has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-N-methyl-2-N-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N6O3/c1-16-9-18-10(20-11(19-9)24-6-12(13,14)15)17-7-3-2-4-8(5-7)21(22)23/h2-5H,6H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCMGAZXDNUMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)-4-(3-nitrophenylamino)-6-(methylamino)-1,3,5-triazine

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